![molecular formula C17H15NO5 B275181 4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula, C19H18N2O5, and is commonly referred to as DDB.
作用機序
The mechanism of action of DDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, DDB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DDB has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, DDB has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, DDB has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using DDB in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using DDB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on DDB. One area of interest is the development of new synthetic methods for producing DDB, which may help to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DDB and its potential therapeutic applications in the treatment of various diseases. Finally, there is a need for more research on the safety and toxicity of DDB, particularly in the context of long-term exposure.
合成法
The synthesis of DDB can be achieved through a multi-step process that involves the reaction of 2,5-dimethylphenyl isocyanate with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield DDB as the final product.
科学的研究の応用
DDB has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory properties have been shown to be effective in treating conditions such as arthritis, asthma, and inflammatory bowel disease. Additionally, DDB has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy.
特性
製品名 |
4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.3 g/mol |
IUPAC名 |
4-[(2,5-dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO5/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
KJNVFELDRJJGMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
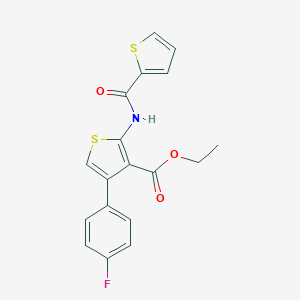
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)
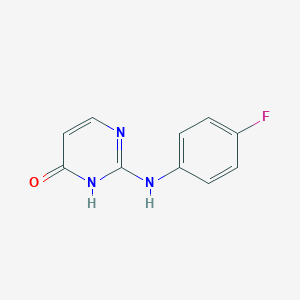
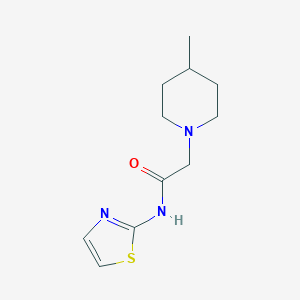
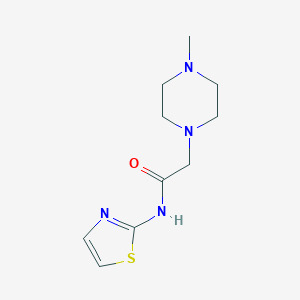
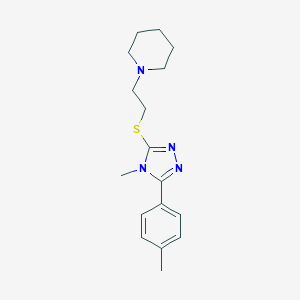
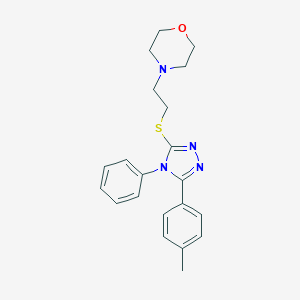
![methyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275135.png)